4-Nitrophenyl formate 4-Nitrophenyl formate
Brand Name: Vulcanchem
CAS No.: 1865-01-6
VCID: VC20747694
InChI: InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC=O
Molecular Formula: C7H5NO4
Molecular Weight: 167.12 g/mol

4-Nitrophenyl formate

CAS No.: 1865-01-6

Cat. No.: VC20747694

Molecular Formula: C7H5NO4

Molecular Weight: 167.12 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl formate - 1865-01-6

CAS No. 1865-01-6
Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
IUPAC Name (4-nitrophenyl) formate
Standard InChI InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H
Standard InChI Key IEXRKQFZXJSHOB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC=O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC=O

Chemical Identity and Structure

4-Nitrophenyl formate (CAS 1865-01-6) is an aromatic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol . It belongs to the class of compounds known as nitrophenyl esters, specifically consisting of a formate group linked to a 4-nitrophenyl moiety. The nitro group at the para position of the phenyl ring provides distinctive electronic properties that influence its reactivity profile.

The compound is also known by several synonyms including:

  • p-Nitrophenyl formate

  • Formic acid, 4-nitrophenyl ester

  • Formic acid, p-nitrophenyl ester

The structure of 4-nitrophenyl formate features a formate group (HCO₂-) bonded to a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group at the para position enhances the leaving group ability of the phenoxide, contributing to its utility in various synthetic applications.

Physical and Chemical Properties

4-Nitrophenyl formate exhibits distinct physical and chemical characteristics that determine its behavior in laboratory and industrial settings. These properties are essential for understanding its handling requirements, storage conditions, and potential applications.

Physical Properties

The compound exists as a white to off-white crystalline solid or powder at room temperature . Table 1 summarizes the key physical properties of 4-nitrophenyl formate.

Table 1: Physical Properties of 4-Nitrophenyl Formate

PropertyValueReference
Physical StateCrystalline powder or crystals
ColorWhite to off-white
Molecular Weight167.12 g/mol
Melting Point71-74°C
Boiling Point279°C at 760 mmHg
Density1.363 g/cm³
Flash Point142.8°C
Exact Mass167.022
Refractive Index1.56
Vapor Pressure0.00698 mmHg at 25°C

Chemical Properties

4-Nitrophenyl formate demonstrates several notable chemical properties that influence its reactivity and applications:

  • Hydrolysis: The compound hydrolyzes in water, resulting in the formation of 4-nitrophenol and formic acid .

  • Solubility: It is soluble in dichloromethane and exhibits limited solubility in chloroform and ethyl acetate .

  • Reactivity: Due to the electron-withdrawing nitro group, 4-nitrophenyl formate is highly reactive toward nucleophiles, making it useful for formylation reactions.

  • Stability: The compound is sensitive to moisture and light, requiring appropriate storage conditions to maintain its integrity .

Applications in Organic Chemistry

4-Nitrophenyl formate has found significant applications in organic synthesis, particularly in peptide chemistry and as a formylating agent.

Peptide Formylation

One of the most notable applications of 4-nitrophenyl formate is in the solid-phase formylation of peptides. Research has demonstrated that it serves as the most convenient reagent for this purpose, achieving high formylation degrees within relatively short timeframes (20 minutes to 3 hours), with reaction time depending on the temperature and peptide length .

This application is particularly valuable in peptide chemistry, where N-terminal formylation can:

  • Protect amino groups

  • Mimic protein modifications found in nature

  • Alter the biological activity of peptides

  • Serve as a structural element in various peptide-based materials

Other Synthetic Applications

While the search results provide limited information on other applications, the reactivity profile of 4-nitrophenyl formate suggests its potential utility in:

  • Serving as an activated formate ester for the introduction of formyl groups into various nucleophilic substrates

  • Acting as a protecting group strategy in multistep organic synthesis

  • Participating in the preparation of formate esters of alcohols that are otherwise difficult to formylate

Research Applications and Findings

The search results highlight several research areas where 4-nitrophenyl formate has demonstrated significant utility, particularly in peptide chemistry.

Solid-Phase Peptide Formylation

The most extensively documented research application of 4-nitrophenyl formate is in solid-phase peptide formylation. According to published research, this compound has been identified as the most effective reagent for this purpose, offering several advantages over alternative formylating agents:

  • Efficiency: Achieves high formylation degree within 20 minutes to 3 hours

  • Versatility: Effective across peptides of varying lengths

  • Temperature Dependence: Reaction time can be optimized by adjusting temperature

  • Compatibility: Works well with solid-phase peptide synthesis protocols

This research finding is particularly significant for researchers working in peptide chemistry, as N-formylated peptides have applications in studying bacterial protein synthesis, immune modulation, and as antimicrobial agents.

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